molecular formula C13H16N4OS B14140229 1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole CAS No. 89081-59-4

1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B14140229
CAS No.: 89081-59-4
M. Wt: 276.36 g/mol
InChI Key: XXSIKKNILMSXRL-UHFFFAOYSA-N
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Description

1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is a heterocyclic compound that combines the structural features of thiazolidine and triazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate, which is then reacted with 1H-1,2,4-triazole-3-thiol under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is unique due to the combination of thiazolidine and triazole rings, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

89081-59-4

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazolidine

InChI

InChI=1S/C13H16N4OS/c1-18-12-4-2-3-11(7-12)13(15-5-6-19-13)8-17-10-14-9-16-17/h2-4,7,9-10,15H,5-6,8H2,1H3

InChI Key

XXSIKKNILMSXRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(NCCS2)CN3C=NC=N3

Origin of Product

United States

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